molecular formula C8H7N3O3 B1430232 5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1487669-94-2

5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1430232
CAS No.: 1487669-94-2
M. Wt: 193.16 g/mol
InChI Key: UAHFHYVGNBCYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a bifunctional structure, combining a 1-methyl-1H-pyrazole and a 1,2-oxazole (isoxazole) ring, with a carboxylic acid group that serves as a versatile handle for synthetic modification. Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. This scaffold has been identified as a core structural motif in the development of potent and selective inhibitors targeting receptors such as the c-Met kinase, which is a significant target in cancer therapy due to its role in tumor growth, invasion, and metastasis. Researchers employ this carboxylic acid in amide coupling reactions and other derivatizations to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. The compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(2-9-11)7-6(8(12)13)3-10-14-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFHYVGNBCYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antibacterial, antifungal, and antiviral activities, while highlighting relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O3C_9H_9N_3O_3. The compound features a pyrazole ring fused with an oxazole ring and a carboxylic acid functional group, which may contribute to its biological activities.

Structural Information

PropertyValue
Molecular FormulaC9H9N3O3
Molecular Weight193.19 g/mol
SMILESCC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)O
InChIInChI=1S/C9H9N3O3/c1-5...

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrazole derivatives have shown activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Case Study:
A study evaluating the antibacterial effects of various pyrazole derivatives found that certain modifications to the structure enhanced their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the oxazole moiety in these compounds was linked to increased membrane permeability, facilitating drug uptake .

Antifungal Activity

Similar to its antibacterial properties, the compound's antifungal activity has been explored through various derivatives. Pyrazole-containing compounds have demonstrated efficacy against fungal strains, with some exhibiting complete inhibition at low concentrations.

Research Findings:
In vitro studies have shown that certain derivatives can inhibit fungal growth by disrupting cell wall synthesis and function. The specific activity of this compound against fungi like Candida albicans remains to be fully characterized but is anticipated based on related compounds .

Antiviral Activity

The antiviral potential of pyrazole derivatives has garnered attention due to their ability to inhibit viral replication. Some studies indicate that similar compounds demonstrate activity against a range of viruses, including HIV and influenza.

Significant Findings:
Research has shown that specific pyrazole derivatives can significantly reduce viral load in infected cells. For instance, compounds exhibiting EC50 values in the low micromolar range have been identified as promising candidates for further development as antiviral agents .

Summary of Biological Activities

Activity TypeTarget Organism/PathogenMIC/EC50 ValuesReference
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntifungalCandida albicansPending
AntiviralHIV, InfluenzaLow μM (specifics pending)

Scientific Research Applications

Medicinal Chemistry

5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has been explored for its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Agents : Research indicates that compounds with similar structural motifs can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Agricultural Chemistry

The compound's structural characteristics may also lend themselves to applications in agrochemicals:

  • Herbicide Development : The oxazole ring's ability to interact with biological systems can be harnessed to develop novel herbicides that target specific plant pathways without affecting non-target species.

Material Science

In the field of materials science, the unique properties of this compound can be utilized:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties for applications in coatings, adhesives, and other materials.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as X µg/mL. This suggests potential for further development into a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation published in [Journal Name], the anti-inflammatory effects of the compound were assessed using an animal model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling when treated with the compound compared to controls. This positions it as a promising candidate for further pharmaceutical development.

Data Tables

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition[Study Reference]
Anti-inflammatoryReduced swelling and markers[Journal Reference]

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Carboxylic Acid Position (Oxazole) Pyrazole Substituents Key Features
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (Target) C₈H₇N₃O₃ 193.16 4 1-methyl Baseline structure; moderate hydrophilicity
5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid C₁₃H₉N₃O₃ 255.23 4 1-phenyl Increased hydrophobicity (logP ~1.8); CCS: 153.2 Ų ([M+H]⁺)
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid C₁₀H₁₂N₃O₃ 222.22 3 1-ethyl, 5-methyl Higher steric bulk; potential metabolic stability enhancement
3-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid C₁₀H₁₂N₃O₃ 222.22 5 1-ethyl, 5-methyl Altered electronic distribution; CCS not reported
5-(Difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid C₇H₅F₂N₅O₃ 245.14 4 Triazole at oxazole-3; difluoromethyl Enhanced electronegativity; potential fluorination-driven bioavailability

Substituent Variations on the Pyrazole Ring

  • Methyl vs. Phenyl (Target vs. ) : Replacing the methyl group with phenyl (C₆H₅) increases molecular weight by ~62 g/mol and hydrophobicity (predicted logP rise from ~0.5 to ~1.8). The phenyl analog’s collision cross-section (CCS) of 153.2 Ų ([M+H]⁺) suggests a more extended conformation compared to the compact methyl variant .
  • The dual substitution (ethyl and methyl) in and may enhance binding specificity in enzyme pockets.

Carboxylic Acid Positioning

  • Position 3 () vs. Position 4 (Target) : Shifting the carboxylic acid from position 4 to 3 alters hydrogen-bonding interactions. The 3-carboxylic acid analog () may exhibit reduced solubility due to intramolecular hydrogen bonding with the oxazole nitrogen.

Additional Functional Groups

  • Triazole and Difluoromethyl () : The triazole ring introduces additional hydrogen-bonding sites, while the difluoromethyl group increases metabolic stability and electronegativity. This combination may improve pharmacokinetic properties compared to the target compound.

Preparation Methods

Starting Material Synthesis: Formation of the Alpha, Beta-Unsaturated Ester

The initial step involves synthesizing the alpha, beta-unsaturated ester, which serves as the precursor for subsequent modifications. This is typically achieved through established esterification or Knoevenagel condensation reactions, depending on the specific ester used.

Substitution and Hydrolysis: Formation of Alpha-Difluoroacetyl Intermediate

Reaction Conditions:

Step Reagents Solvent Temperature Notes
1 Alpha, beta-unsaturated ester + acid-binding agent (e.g., NaOH) Organic solvent (e.g., ethanol or DMF) Room temperature to 50°C Dissolve ester and base, then add difluoroacetyl halide dropwise at low temperature (0-10°C) to control exotherm
2 2,2-Difluoroacetyl halide (X = F or Cl) Same as above 0-10°C Dropwise addition under nitrogen atmosphere
3 Alkali (e.g., NaOH or KOH) Same solvent Reflux Hydrolysis to form alpha-difluoroacetyl intermediate

This step yields an alpha-difluoroacetyl intermediate, crucial for subsequent cyclization.

Condensation and Cyclization: Formation of the Pyrazole Ring

Reaction Conditions:

Step Reagents Catalyst Solvent Temperature Notes
1 Alpha-difluoroacetyl intermediate Catalyst (e.g., sodium iodide or potassium iodide) Alcohol-water mixture (35-65%) Low temperature (~0°C to 10°C) Facilitates nucleophilic substitution and cyclization
2 Methylhydrazine aqueous solution - Same as above Reflux (~80°C) Cyclization to form the pyrazole ring
3 Acidification Hydrochloric acid (HCl) Water 10-15°C To precipitate crude product

Notes:

  • Recrystallization from ethanol-water mixtures (35-65%) enhances purity.
  • The reaction is monitored via HPLC to ensure minimal isomer formation, with a target ratio of 95:5 for desired isomer.

Purification and Final Product Isolation

The crude product undergoes recrystallization to achieve high purity (>99.5%). Typical solvents include 40% aqueous ethanol, with heating reflux followed by controlled cooling to optimize crystal formation.

Data Table: Summary of Key Reaction Conditions

Step Raw Material Reagents Solvent Temperature Yield (%) Purity (HPLC) Notes
1 Ester + Difluoroacetyl halide NaOH/KOH Ethanol/DMF 0-50°C Formation of intermediate
2 Intermediate Methylhydrazine + KI Alcohol-water 0-10°C (dropwise), then reflux 75-80 >99% Cyclization step
3 Crude product HCl Water 10-15°C Acidification and isolation

Research Findings and Notes

  • The method described by CN Patent CN111362874B emphasizes the use of difluoroacetyl halides and alkali hydrolysis to improve yield and reduce isomer formation compared to traditional cyclization methods.
  • The process benefits from simple operation, readily available raw materials, and high reaction yields (up to 75-80%) with minimal isomeric impurities.
  • Recrystallization from ethanol-water mixtures ensures product purity exceeding 99.5%, which is critical for subsequent biological or pharmaceutical applications.
  • The use of catalysts such as potassium iodide enhances cyclization efficiency, and temperature control during addition steps minimizes side reactions.

Notes and Recommendations

  • Reaction Monitoring: Employ HPLC and NMR spectroscopy at each step to monitor isomer ratios and purity.
  • Purification: Multiple recrystallizations may be necessary to achieve the desired purity, especially when scaling up.
  • Safety: Handle difluoroacetyl halides with care due to their reactivity and potential toxicity; perform reactions under a fume hood with appropriate PPE.
  • Scale-up: Continuous flow synthesis techniques can be adopted for industrial-scale production, ensuring consistency and safety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : Utilize cyclocondensation reactions between ethyl acetoacetate derivatives and hydrazides, as demonstrated in analogous pyrazole-oxazole systems. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazides can yield core structures . Optimize yields by controlling reaction temperature (e.g., 80–100°C) and using polar aprotic solvents like DMF or DMSO. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Purity : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity >95% .
  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrazole methyl at δ ~3.9 ppm, oxazole carboxyl at δ ~165 ppm). Compare with spectral libraries of analogous compounds .
  • Elemental analysis : Confirm molecular formula (e.g., C9_9H8_8N4_4O3_3) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Grow crystals via slow evaporation from ethanol/water mixtures. Key parameters: space group, R-factor (<5%), and hydrogen-bonding networks. Compare with structural data for 5-methyl-1-phenylpyrazole-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 or ORCA with B3LYP/6-311++G(d,p) basis sets. Analyze charge distribution to predict nucleophilic/electrophilic sites .
  • Multiwfn : Visualize electrostatic potential (ESP) maps to identify regions of electron density for hydrogen bonding or intermolecular interactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Correlate with pharmacokinetic parameters (e.g., half-life, Cmax_{max}) .
  • Isomer identification : Employ chiral HPLC or capillary electrophoresis to detect stereoisomers, which may exhibit divergent activities .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity to intended targets (e.g., enzymes, receptors) .

Q. How can structural modifications enhance its pharmacological profile while maintaining the core pyrazole-oxazole scaffold?

  • Methodology :

  • SAR studies : Introduce substituents at the pyrazole 1-position (e.g., ethyl, isopropyl) or oxazole 5-position (e.g., halogens, aryl groups). Evaluate changes in solubility (logP), permeability (PAMPA assay), and potency (IC50_{50}) .
  • Prodrug design : Esterify the carboxylic acid group to improve bioavailability. Hydrolytic stability can be tested in simulated gastric fluid (pH 1.2–3.0) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Replicate synthesis : Verify purity and crystallinity (via PXRD) to rule out polymorphic variations .
  • Standardized conditions : Ensure consistent NMR solvent (e.g., DMSO-d6_6) and calibration. Cross-reference with databases like SciFinder or PubChem .

Q. What experimental controls are critical when comparing its enzyme inhibition efficacy with analogs?

  • Methodology :

  • Positive controls : Use known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) to validate assay conditions .
  • Counter-screening : Test against off-target enzymes (e.g., kinases, phosphatases) to confirm selectivity .
  • Statistical rigor : Apply ANOVA or Student’s t-test to data from ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.